In-Depth Technical Guide: 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
In-Depth Technical Guide: 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic aromatic compound that forms the core of many synthetic compounds with a wide range of pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, including its synthesis, and physicochemical characteristics, based on available scientific literature.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is presented in the table below. It is important to note that while the synthesis of this compound has been reported, a complete experimental characterization of all its properties is not widely available in the literature.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀Cl₃N (or C₁₁H₉Cl₂N·HCl) | [1] |
| Molecular Weight | 262.56 g/mol | [1] |
| CAS Number | 37781-33-2 | |
| Appearance | Solid | [1] |
| Purity | Approximately 95% | |
| Melting Point | 158-160 °C | |
| Solubility | Soluble in DMSO and Methanol | |
| ¹H NMR (400 MHz, DMSO-d₆), δ, ppm | 8.24 (d, J = 8.4 Hz, 1H), 8.08 (d, J = 8.5 Hz, 1H), 7.93 (t, J = 7.8 Hz, 1H), 7.74 (t, J = 7.7 Hz, 1H), 5.21 (s, 2H), 2.76 (s, 3H) | |
| ¹³C NMR (100 MHz, DMSO-d₆), δ, ppm | 155.1, 146.5, 144.9, 134.2, 130.2, 128.5, 127.3, 126.2, 125.8, 41.9, 17.8 | |
| IR (KBr), ν, cm⁻¹ | 3421, 2925, 1618, 1582, 1495, 1458, 1384, 1281, 1116, 1032, 885, 766 | |
| Mass Spectrum (EI) | m/z (%): 225 ([M-HCl]⁺, 100), 190 (85), 162 (20), 127 (35) |
Synthesis
The primary method reported for the synthesis of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a modification of the Friedländer annulation.
Experimental Protocol: Modified Friedländer Annulation
This synthesis involves the reaction of an α-halo ketone with an ortho-aminoaryl aldehyde or ketone. In the specific case of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride, the synthesis proceeds as follows:
Reactants:
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2-Aminoacetophenone
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1,3-Dichloroacetone
Procedure: A solution of 2-aminoacetophenone and 1,3-dichloroacetone in an appropriate solvent is treated with a suitable catalyst and heated. The reaction mixture is then worked up and purified to yield the desired product.
For a detailed, step-by-step protocol, please refer to the supporting information of the following publication:
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Ryabukhin, Sergey V., et al. "3-Haloquinolines by Friedlander Reaction of α-Haloketones." Journal of Organic Chemistry, vol. 76, no. 14, 2011, pp. 5774–5781.
Spectroscopic Analysis
The structural confirmation of 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the chloromethyl protons, and a singlet for the methyl group protons.
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¹³C NMR: The carbon NMR spectrum shows the expected number of signals corresponding to the carbon atoms in the molecule, including those of the quinoline core, the chloromethyl group, and the methyl group.
Infrared (IR) Spectroscopy
The IR spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The base peak in the electron ionization (EI) mass spectrum corresponds to the molecular ion of the free base ([M-HCl]⁺).
Potential Biological Activity and Signaling Pathways
While specific biological activities for 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride have not been extensively reported in the literature, the quinoline scaffold is a well-established pharmacophore with a broad range of therapeutic applications.[2][3][4] Derivatives of quinoline have been shown to exhibit anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[5]
The mechanism of action for many quinoline-based therapeutic agents involves the inhibition of key cellular signaling pathways. For instance, certain quinoline derivatives have been found to target the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[1]
Representative Signaling Pathway: PI3K/AKT/mTOR
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for quinoline-based inhibitors.
Caption: PI3K/AKT/mTOR signaling pathway and potential inhibition by quinoline derivatives.
Safety and Handling
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is classified as a hazardous substance.
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Hazard Class: Acute toxicity, Oral (Category 3)
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Signal Word: Danger
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Hazard Statement: H301 (Toxic if swallowed)
Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride is a synthetic heterocyclic compound with potential for further investigation in drug discovery and development. This guide has summarized the available chemical and physical properties, along with a reported synthetic protocol. The broader pharmacological context of the quinoline scaffold suggests that this compound may exhibit interesting biological activities, warranting future studies to elucidate its mechanism of action and therapeutic potential.
Experimental Workflow Visualization
The following diagram outlines a general experimental workflow for the synthesis and characterization of a novel chemical compound like 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride.
Caption: General workflow for chemical synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
